molecular formula C20H21N5 B14584762 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine CAS No. 61618-39-1

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine

Cat. No.: B14584762
CAS No.: 61618-39-1
M. Wt: 331.4 g/mol
InChI Key: JCSYKRIODZDOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is a complex organic compound that features a tetrazole ring, an anthracene derivative, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The anthracene derivative can be synthesized through Friedel-Crafts acylation followed by reduction. The final step involves the coupling of the tetrazole and anthracene derivatives with piperidine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling reactions, as well as the use of green chemistry principles to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The anthracene and piperidine moieties may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is unique due to its combination of a tetrazole ring, an anthracene derivative, and a piperidine moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds .

Properties

CAS No.

61618-39-1

Molecular Formula

C20H21N5

Molecular Weight

331.4 g/mol

IUPAC Name

1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine

InChI

InChI=1S/C20H21N5/c1-2-8-25(9-3-1)19-7-6-15-10-14-4-5-16(20-21-23-24-22-20)11-17(14)12-18(15)13-19/h4-7,11,13H,1-3,8-10,12H2,(H,21,22,23,24)

InChI Key

JCSYKRIODZDOSW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(CC4=C(C3)C=C(C=C4)C5=NNN=N5)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.